molecular formula C13H26O6 B1673973 tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate CAS No. 186020-66-6

tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate

Cat. No.: B1673973
CAS No.: 186020-66-6
M. Wt: 278.34 g/mol
InChI Key: KSXVEOLRERRELV-UHFFFAOYSA-N
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Description

Hydroxy-PEG3-(CH2)2-Boc, also known as 12-hydroxy-4,7,10-trioxadodecanoic acid tert-butyl ester, is a polyethylene glycol derivative. It contains a hydroxy group, a polyethylene glycol chain, and a tert-butoxycarbonyl (Boc) protecting group. This compound is known for its hydrophilicity, biocompatibility, and chemical reactivity, making it useful in various biomedical applications, including drug delivery systems and the construction of biomedical materials .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate plays a crucial role in biochemical reactions, particularly in the synthesis of bioconjugates. It interacts with enzymes, proteins, and other biomolecules through its hydroxyl and ester functional groups. These interactions often involve the formation of covalent bonds, enabling the compound to act as a bridge between different biomolecules. For instance, it can be used to link peptides or proteins to other molecules, enhancing their stability and functionality .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance the solubility and stability of conjugated biomolecules, thereby improving their cellular uptake and efficacy. Additionally, it can affect the expression of specific genes involved in metabolic pathways, leading to altered cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The hydroxyl group of the compound can form hydrogen bonds with amino acid residues in proteins, while the ester group can participate in esterification reactions. These interactions can lead to enzyme inhibition or activation, depending on the specific context. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water or acidic conditions, leading to the formation of its corresponding acid and alcohol. Long-term studies have shown that the compound can maintain its activity for extended periods, although its efficacy may decrease over time due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can enhance the bioavailability and efficacy of conjugated biomolecules. At high doses, it may exhibit toxic or adverse effects, such as cellular toxicity or immune responses. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. The compound can be metabolized by esterases, which hydrolyze the ester bond to produce the corresponding acid and alcohol. These metabolites can then enter other metabolic pathways, influencing metabolic flux and metabolite levels. The interactions with specific enzymes and cofactors are crucial for determining the compound’s metabolic fate and biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The hydrophilic nature of the PEG spacer enhances its solubility in aqueous media, promoting efficient transport across cell membranes. Additionally, the compound’s distribution can be influenced by its binding affinity to specific proteins and cellular structures .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can be localized to the cytoplasm, nucleus, or other organelles, depending on the nature of the conjugated biomolecule and the cellular context. This localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules and exert its effects at the desired site .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy-PEG3-(CH2)2-Boc can be synthesized through a multi-step process involving the reaction of polyethylene glycol with tert-butyl bromoacetate, followed by hydrolysis and subsequent protection of the hydroxy group with the Boc group. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of Hydroxy-PEG3-(CH2)2-Boc involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Hydroxy-PEG3-(CH2)2-Boc undergoes various chemical reactions, including:

    Substitution Reactions: The hydroxy group can be substituted with other functional groups using reagents like tosyl chloride.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Esterification Reactions: The hydroxy group can react with carboxylic acids to form esters.

Common Reagents and Conditions

Major Products

    Substitution: Tosylated derivatives.

    Deprotection: Free amine derivatives.

    Esterification: Ester derivatives.

Scientific Research Applications

Hydroxy-PEG3-(CH2)2-Boc is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Hydroxy-PEG3-(CH2)2-Boc can be compared with other polyethylene glycol derivatives such as:

Hydroxy-PEG3-(CH2)2-Boc is unique due to its specific combination of functional groups, which provides a balance of hydrophilicity, biocompatibility, and chemical reactivity, making it suitable for a wide range of applications .

Properties

IUPAC Name

tert-butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O6/c1-13(2,3)19-12(15)4-6-16-8-10-18-11-9-17-7-5-14/h14H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXVEOLRERRELV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394426
Record name tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186020-66-6
Record name tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To triethyleneglycol (17.6 g, 117.20 mmol, 3.00 equiv) in anhydrous THF (70 mL), was added sodium (30 mg, 1.25 mmol, 0.03 equiv). Tert-butyl acrylate (5.0 g, 39.01 mmol, 1.00 equiv) was added after the sodium had dissolved. The resulting solution was stirred overnight at room temperature and then neutralized with 1.0 N hydrogen chloride. After removal of the solvent, the residue was suspended in 50 mL of brine and extracted with 3×50 mL of ethyl acetate. The combined organic layers were washed with saturated brine and dried over anhydrous sodium sulfate. After evaporation of the solvent, the tert-butyl 3-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)propanoate (9.6 g) was isolated as a colorless oil, which was used directly for the next reaction step without further purification.
Quantity
17.6 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Na metal (catalytic) was added to a stirring solution of acrylic acid tert-butyl ester (6.7 mL, 46 mmol), and 2-[2-(2-hydroxy-ethoxy)-ethoxy]-ethanol (20.7 g, 138 mmol) in THF (100 mL) at 0° C. and the mixture was stirred overnight. Solvent was removed and the remaining oil dissolved in EtOAc (100 mL). The organic layer was washed with water (3×50 mL), and dried over Na2SO4 and the solvent removed in vacuo to give an oil which corresponds to the title compound that would be used as is for the next step. (M+1)=279.
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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